プセウドギンセノサイド Rt5

概要

説明

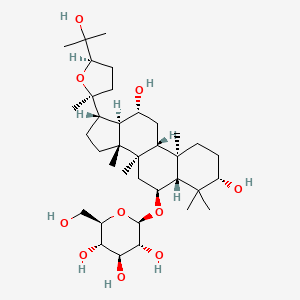

シュードジノサイド RT5 は、さまざまな薬理作用で知られるサポニンであるジノサイドの一種です。 シュードジノサイド RT5 の分子式は C36H62O10 で、分子量は 654.88 g/mol です .

科学的研究の応用

Pseudoginsenoside RT5 has a wide range of scientific research applications:

作用機序

シュードジノサイド RT5 は、さまざまな分子標的や経路を通じてその効果を発揮します。

抗酸化作用: フリーラジカルを除去することによって、酸化ストレスを軽減します。

抗炎症作用: 炎症性サイトカインの産生を阻害します。

アポトーシス誘導: カスパーゼ経路を活性化することによって、がん細胞でアポトーシスを誘導します.

生化学分析

Biochemical Properties

Pseudoginsenoside Rt5 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme UDP-glycosyltransferase, which catalyzes the glycosylation of Pseudoginsenoside Rt5, converting it into other ginsenosides . This interaction is essential for the biosynthesis of ginsenosides and their subsequent biological activities. Additionally, Pseudoginsenoside Rt5 has been shown to inhibit oxidative stress in kidney tissues, thereby protecting against nephrotoxicity .

Cellular Effects

Pseudoginsenoside Rt5 exerts significant effects on various types of cells and cellular processes. It has been demonstrated to ameliorate cisplatin-induced nephrotoxicity by reducing oxidative stress and tubular apoptosis in kidney cells . Furthermore, Pseudoginsenoside Rt5 does not interfere with the anti-cancer effects of cisplatin, making it a promising candidate for combination therapy in cancer treatment . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against nephrotoxicity.

Molecular Mechanism

The molecular mechanism of Pseudoginsenoside Rt5 involves several key processes. It binds to specific biomolecules, leading to the inhibition of oxidative stress and apoptosis in kidney cells . Pseudoginsenoside Rt5 also modulates gene expression, particularly genes involved in oxidative stress and apoptosis pathways. This modulation is achieved through the interaction with transcription factors and other regulatory proteins, resulting in the protective effects observed in nephrotoxicity models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pseudoginsenoside Rt5 have been observed to change over time. The compound is stable under standard storage conditions and retains its biological activity for extended periods . In in vitro and in vivo studies, Pseudoginsenoside Rt5 has shown long-term protective effects against nephrotoxicity, with sustained inhibition of oxidative stress and apoptosis in kidney cells . These findings suggest that Pseudoginsenoside Rt5 is a stable and effective compound for long-term use in therapeutic applications.

Dosage Effects in Animal Models

The effects of Pseudoginsenoside Rt5 vary with different dosages in animal models. Studies have shown that a dosage of 10 mg/kg of Pseudoginsenoside Rt5 can significantly attenuate cisplatin-induced nephrotoxicity without compromising the anti-cancer effects of cisplatin . Higher doses may lead to adverse effects, including potential toxicity. Therefore, it is crucial to determine the optimal dosage for therapeutic applications to maximize the benefits while minimizing the risks.

Metabolic Pathways

Pseudoginsenoside Rt5 is involved in several metabolic pathways, primarily through its interaction with UDP-glycosyltransferase enzymes . These enzymes catalyze the glycosylation of Pseudoginsenoside Rt5, converting it into other ginsenosides such as 20S, 24S-MR2 . This conversion is essential for the biosynthesis and biological activity of ginsenosides. Additionally, Pseudoginsenoside Rt5 may influence metabolic flux and metabolite levels, contributing to its overall biological effects.

Transport and Distribution

Within cells and tissues, Pseudoginsenoside Rt5 is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of Pseudoginsenoside Rt5 across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of Pseudoginsenoside Rt5 is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

Pseudoginsenoside Rt5 is localized in specific subcellular compartments, which is essential for its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization ensures that Pseudoginsenoside Rt5 interacts with the appropriate biomolecules and exerts its protective effects against nephrotoxicity and other conditions.

準備方法

合成ルートと反応条件

シュードジノサイド RT5 は、主にアメリカ人参 (Panax quinquefolium) から抽出されます。抽出プロセスには、いくつかのステップが含まれます。

アルコール抽出: アメリカ人参の乾燥根は、アルコール抽出にかけられます。

クロマトグラフィー: 抽出物は、次に正相および逆相シリカゲルカラムクロマトグラフィーを使用して精製されます。

再結晶: 最終生成物は、再結晶によって得られます.

工業生産方法

シュードジノサイド RT5 の工業生産は、同様の抽出および精製方法に従いますが、より大規模に行われます。 このプロセスには、工業グレードの溶媒とクロマトグラフィー装置を使用して、高純度と高収率を確保することが含まれます .

化学反応の分析

反応の種類

シュードジノサイド RT5 は、以下を含むさまざまな化学反応を起こします。

酸化: 酸化されて、さまざまな誘導体になる可能性があります。

還元: 還元反応は、その官能基を変える可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな酸化、還元、および置換されたシュードジノサイド RT5 の誘導体が含まれ、これらは異なる薬理作用を持つ可能性があります .

科学研究への応用

シュードジノサイド RT5 は、幅広い科学研究の用途があります。

類似化合物との比較

シュードジノサイド RT5 は、その特異的な構造と薬理作用により、ジノサイドの中でユニークです。類似の化合物には以下が含まれます。

- ジノサイド Rb1

- ジノサイド Rg1

- ジノサイド Rh2

- ジノサイド F1

生物活性

Pseudoginsenoside Rt5 is a rare ocotillol-type ginsenoside derived from Panax japonicus. This compound has garnered significant attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, anti-tumor, and cognitive enhancement effects. This article explores the biological activity of Pseudoginsenoside Rt5, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Biosynthesis

Pseudoginsenoside Rt5 exhibits a unique tetracyclic triterpenoid structure that contributes to its pharmacological properties. The biosynthesis of this compound involves specific UDP-glycosyltransferases (UGTs), particularly PjUGT10, which catalyzes the transfer of a glucosyl moiety to produce Rt5 from ocotillol . Recent advancements in protein engineering have enhanced the catalytic efficiency of UGTs, facilitating the production of Rt5 in engineered Escherichia coli strains .

1. Neuroprotective Effects

Pseudoginsenoside Rt5 has demonstrated significant neuroprotective properties. Studies indicate that it can promote nerve growth and improve cognitive abilities, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's . In animal models, Rt5 has been shown to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegeneration .

2. Anti-inflammatory Properties

The anti-inflammatory effects of Pseudoginsenoside Rt5 are notable. It has been observed to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) in lipopolysaccharide (LPS)-stimulated macrophages . This inhibition is mediated through the suppression of nuclear factor kappa B (NF-κB) activation, highlighting its potential in managing inflammatory conditions.

3. Anti-tumor Activity

Research has indicated that Pseudoginsenoside Rt5 possesses anti-tumor properties. Experimental studies suggest that it can inhibit the growth and spread of various tumor cells . The underlying mechanisms may involve the modulation of cell signaling pathways that regulate apoptosis and cell proliferation.

4. Cardiovascular Protection

Pseudoginsenoside Rt5 has shown protective effects on the cardiovascular system. It can ameliorate myocardial ischemia induced by agents like isoproterenol and doxorubicin in animal models. These protective effects are attributed to its ability to enhance antioxidant activity and reduce oxidative damage in heart tissues .

Pharmacokinetics

The pharmacokinetic profile of Pseudoginsenoside Rt5 has been characterized in animal studies. It exhibits low systemic exposure and poor absorption into the bloodstream, with double peaks observed in plasma concentration over time after oral intake . Understanding its pharmacokinetics is crucial for developing effective therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of Pseudoginsenoside Rt5 in various experimental settings:

- Neurodegenerative Models : In rodent models of Alzheimer's disease, administration of Rt5 resulted in improved performance in cognitive tasks such as the Morris water maze test, indicating enhanced memory and learning capabilities .

- Inflammation Studies : In vitro studies using LPS-stimulated macrophages demonstrated that Rt5 significantly reduced the secretion of inflammatory cytokines, supporting its role as an anti-inflammatory agent .

- Tumor Growth Inhibition : Animal studies have shown that Rt5 can significantly reduce tumor size in xenograft models by inducing apoptosis in cancer cells .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Promotes nerve growth | Inhibition of oxidative stress |

| Anti-inflammatory | Reduces cytokine levels | Suppression of NF-κB activation |

| Anti-tumor | Inhibits tumor cell growth | Modulation of apoptosis pathways |

| Cardiovascular protection | Ameliorates myocardial ischemia | Enhances antioxidant defenses |

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O10/c1-31(2)23(39)10-12-33(5)22-15-19(38)25-18(36(8)14-11-24(46-36)32(3,4)43)9-13-34(25,6)35(22,7)16-20(29(31)33)44-30-28(42)27(41)26(40)21(17-37)45-30/h18-30,37-43H,9-17H2,1-8H3/t18-,19+,20-,21+,22+,23-,24+,25-,26+,27-,28+,29-,30+,33+,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUXXNNRFNUAY-JLXGCTMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1C(CC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98474-78-3 | |

| Record name | 98474-78-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical methods used to isolate and identify ginsenosides from plants?

A1: Researchers commonly employ techniques like column chromatography, often utilizing silica gel and reversed-phase (RP) columns, to separate and purify ginsenosides from plant extracts []. Structural identification relies heavily on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [].

Q2: Are there any known enzymatic steps involved in the biosynthesis of ginsenosides similar in structure to Pseudoginsenoside RT5?

A2: While the provided research doesn't directly investigate Pseudoginsenoside RT5 biosynthesis, the study on Panax vietnamensis var. fuscidiscus highlights the role of UDP-glycosyltransferases in forming ocotillol-type ginsenosides like Majonoside R2 []. These enzymes catalyze the transfer of sugar moieties, influencing the structural diversity and potentially the biological activity of ginsenosides. Further research is needed to determine if similar enzymes are involved in Pseudoginsenoside RT5 biosynthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。